molecular formula C10H13N3 B2940597 2-(3-Methylidenepiperidin-1-yl)pyrazine CAS No. 1864353-06-9

2-(3-Methylidenepiperidin-1-yl)pyrazine

Cat. No.: B2940597
CAS No.: 1864353-06-9
M. Wt: 175.235
InChI Key: LYHXMBAWIDGZDN-UHFFFAOYSA-N
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Description

2-(3-Methylidenepiperidin-1-yl)pyrazine is a nitrogen-containing heterocyclic compound It features a pyrazine ring fused with a piperidine ring, which is substituted with a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylidenepiperidin-1-yl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and a catalytic amount of acetic acid can yield the desired compound . Another method includes the cycloaddition of enones with appropriate nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylidenepiperidin-1-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Alkylated pyrazine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Methylidenepiperidin-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylidenepiperidin-1-yl)pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylidenepiperidin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-9-3-2-6-13(8-9)10-7-11-4-5-12-10/h4-5,7H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHXMBAWIDGZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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